molecular formula C17H12 B047727 1-Methylfluoranthene CAS No. 25889-60-5

1-Methylfluoranthene

Cat. No. B047727
CAS RN: 25889-60-5
M. Wt: 216.28 g/mol
InChI Key: XTJQJDCUHJRGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylfluoranthene is a polycyclic aromatic hydrocarbon with potential applications in various fields of organic chemistry and materials science. Its study involves the synthesis, molecular structure analysis, understanding of its chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of polynuclear aromatic hydrocarbons like 1-methylfluoranthene involves complex reactions that yield twisted structures due to the steric hindrance of substituents. For instance, the synthesis of 1,6,7,10-tetramethylfluoranthene showcases how methyl groups can cause a molecule to adopt a twisted conformation to minimize repulsive interactions, indicating a potential pathway for synthesizing 1-methylfluoranthene derivatives (Borchard, Hardcastle, Gantzel, & Siegella, 1993).

Molecular Structure Analysis

The molecular structure of fluoranthene derivatives, including those substituted with methyl groups, is significantly influenced by the steric effects of the substituents. These effects can lead to non-planar conformations as seen in derivatives like 1,6,7,10-tetramethylfluoranthene, which adopts a twisted conformation to alleviate steric strain, providing insights into the structural considerations for 1-methylfluoranthene (Borchard et al., 1993).

Chemical Reactions and Properties

Nitration and functionalization reactions of methylfluoranthene derivatives have been extensively studied. For example, the nitration of 3-methylfluoranthene produces various nitro-isomers, demonstrating the reactivity of methylfluoranthene towards electrophilic substitution reactions, which could be analogous to reactions involving 1-methylfluoranthene (Andrew, Campbell, & Wilson, 1972).

Physical Properties Analysis

The physical properties of 1-methylfluoranthene would be influenced by its molecular structure, particularly the effects of methyl substitution on its aromatic system. While specific studies on 1-methylfluoranthene are limited, analogous compounds demonstrate that methyl groups can affect the molecule's photophysical properties, solubility, and stability.

Chemical Properties Analysis

The chemical properties of 1-methylfluoranthene, such as its reactivity in electrophilic aromatic substitution reactions, can be inferred from studies on similar methylated fluoranthenes. These compounds exhibit reactivity towards nitration, highlighting the influence of the methyl group on directing the electrophilic substitution and potentially affecting the regioselectivity of the reaction (Andrew et al., 1972).

Scientific Research Applications

  • Enantiomerization Studies : 1,6,7,10-Tetramethylfluoranthene, a compound related to 1-Methylfluoranthene, exhibits a low energy twist in its structure, making it a potential candidate for use in enantiomerization studies (Borchard, Hardcastle, Gantzel, & Siegella, 1993).

  • Tumorigenic Activity : Research on fluoranthene derivatives, including 2-methylfluoranthene and 3-methylfluoranthene, has shown similar lung tumorigenic activity in newborn mice. These compounds, including 1-Methylfluoranthene, are relevant in understanding the tumorigenic potential of polycyclic aromatic hydrocarbons (LaVoie, Cai, Meschter, & Weyand, 1994).

  • Electronic Devices : A fluorescent diarylethene derivative, which is related to fluoranthene compounds, shows promise in creating reversible logic functions and cascade circuits, suggesting potential applications in electronic devices (Li et al., 2008).

  • Environmental Detection and Genotoxicity Studies : The synthesis and characterization of various fluoranthene derivatives, including chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes, enable their detection in the environment. This is crucial for studying their genotoxicity and potential health impacts (Haeringen, Lugtenburg, & Cornelisse, 1996).

  • Molecular Structure Studies : Studies on compounds like 1-methylene-2-(perfluorophenyl)hydrazine terminal unit oligothiophenes, which are structurally related to 1-Methylfluoranthene, provide insights into molecular structures, absorption properties, and energy gaps, relevant for materials science and chemistry (Lukes et al., 2016).

  • Chemosensors : Oligofluoranthene-based chemosensors have been developed for ultra-sensitive detection of Fe(III) ions and picric acid. These chemosensors operate at low concentrations and without interference from common metal ions, indicating their potential in environmental monitoring and security applications (Li et al., 2013).

Safety And Hazards

1-Methylfluoranthene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJQJDCUHJRGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180538
Record name 1-methylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylfluoranthene

CAS RN

25889-60-5
Record name 1-Methylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylfluoranthene
Reactant of Route 2
Reactant of Route 2
1-Methylfluoranthene
Reactant of Route 3
Reactant of Route 3
1-Methylfluoranthene
Reactant of Route 4
1-Methylfluoranthene
Reactant of Route 5
1-Methylfluoranthene
Reactant of Route 6
1-Methylfluoranthene

Citations

For This Compound
167
Citations
D Hoffmann, G Rathkamp, S Nesnow… - Journal of the National …, 1972 - academic.oup.com
A method for the determination of fluoranthene in cigarette smoke was developed. The nonvolatile particulate matter of cigarette smoke was distributed between 2 solvent pairs, …
Number of citations: 53 academic.oup.com
SA Tucker, AM Griffin, WE Acree Jr… - Polycyclic Aromatic …, 1994 - Taylor & Francis
… the fluorescence emission behavior of 1-methylfluoranthene, 2-methylfluoranthene, 3- … Fluorescence emission spectra were recorded for 1-methylfluoranthene, 2-methylfluoranthene, 3-…
Number of citations: 21 www.tandfonline.com
E Clar, A Mullen, Ü Sanigök - Tetrahedron, 1969 - Elsevier
… The Me resonance in 1-methylfluoranthene forms a sharp singlet (Fig. 2, first band from the right). The quartet originating from H2 and H, (marked with shadows) is already quite clear in …
Number of citations: 21 www.sciencedirect.com
WJ Hong, H Jia, Y Sun, X Liu, L Wang, YF Li - tandf.figshare.com
GP01 GP02 GP03 PP01 PP02 PP03 Pyrene 1.17 0.399 0.359 0.110 0.0971 0.0921 Benzo (a) anthracene 0.0328 0.0202 0.0363 0.107 0.0849 0.092 Chrysene 0.147 0.0748 0.111 …
Number of citations: 2 tandf.figshare.com
SJ Cristol, BJV Plas - Journal of physical organic chemistry, 1991 - Wiley Online Library
… now show that the initial photoreaction products are 1-methylfluoranthene (8) (67%) and 33% … In wet acetonitrile, 1-methylfluoranthene (8) was the minor product (about 12% yield), 2-C1 …
Number of citations: 4 onlinelibrary.wiley.com
M Qiao, W Qi, H Liu, J Qu - Journal of Chromatography A, 2013 - Elsevier
… Thirteen single SPAH standards, including 2-methylnaphthalene (2-MN, in solid 100%), 1-methylfluoranthene (1-MF, 10 μg/mL), 2,6-dimethylnaphthalene (2,6-DMN, in solid 100%), 3,6-…
Number of citations: 47 www.sciencedirect.com
HF Andrew, N Campbell, EM Swan… - Proceedings of the …, 1972 - cambridge.org
… A modified Wolff-Kishner reduction of the ketone gave l,2,3,10b-tetrahydro-l-methylfluoranthene which was dehydrogenated with chloranil to 1-methylfluoranthene (VI). …
Number of citations: 1 www.cambridge.org
MD Guillén, P Sopelana - Journal of food protection, 2004 - Elsevier
… d Possibly 1-methylfluoranthene plus 11H-benzo[a]fluorene. e Isomer of indeno[1,2,3-cd]… d Possibly 1-methylfluoranthene plus 11H-benzo[a]fluorene. e Probably these compounds, but …
Number of citations: 33 www.sciencedirect.com
ML Lee, M Novotny, KD Bartle - Analytical chemistry, 1976 - ACS Publications
A variety of studieshave indicated that lung cancer deaths are more frequent in cities than in rural areas (1). When the available figures are standardized with respect to both smoking …
Number of citations: 274 pubs.acs.org
JC Ball, WC Young - Chemico-biological interactions, 1991 - Elsevier
… The following chemicals were obtained from the NCI-Chemical Carcinogen Repository administered by Chemsyn Science Laboratories (Lenexa, KS): 1-methylfluoranthene, 3-…
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.